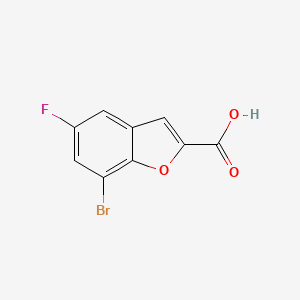

7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-5-fluoro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWDHPQCEFISNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1F)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591927 | |

| Record name | 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-61-3 | |

| Record name | 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Halogenation-Cyclization Sequential Synthesis

The most widely documented method involves sequential halogenation and cyclization reactions. A patented route for analogous benzofuran compounds outlines a three-step process:

Halogenation of 4-protected amino-2-hydroxybenzoic acid/ester :

- Reagents : N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in 1,2-dichloroethane or acetonitrile.

- Conditions : Heating at 80–85°C for 6–8 hours.

- Outcome : Introduces bromine/chlorine at the 3- and 5-positions of the benzene ring.

Cyclization with trialkylsilyl acetylenes :

- Catalysts : Palladium complexes (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) and CuI.

- Conditions : 45–70°C under nitrogen atmosphere.

- Key intermediate : 2-Trimethylsilyl-4-protected amino-5-bromo/chlorobenzofuran-7-carboxylate.

Deprotection/Hydrolysis :

Ester Hydrolysis Pathway

A derivative, methyl 7-bromo-5-fluoro-2-benzofurancarboxylate (CAS 1398504-34-1), serves as a precursor. Hydrolysis under basic conditions converts the ester to the carboxylic acid:

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic Acid Synthesis

Critical Reaction Parameters

Solvent Selection

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Antimicrobial Activity

One significant application of 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid is its potential as a lead compound in the development of new antimicrobial agents. The compound's structural characteristics may enhance its interaction with biological targets, making it effective against various pathogens. Studies have indicated that derivatives of benzofuran compounds exhibit selective activity against bacterial strains, suggesting that this compound could serve as a template for further drug development .

Anti-inflammatory Properties

Research has shown that benzofuran derivatives can act as selective adenosine A2A receptor antagonists, which are valuable in treating inflammatory diseases. The structural modifications present in this compound may enhance its anti-inflammatory effects, making it a candidate for developing new therapeutic agents .

Chemical Synthesis Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzofuran derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could inhibit bacterial growth effectively, paving the way for future antibiotic development .

Case Study 2: Anti-inflammatory Research

In another investigation focusing on anti-inflammatory effects, researchers synthesized several derivatives from this compound. The derivatives were tested for their ability to inhibit the adenosine A2A receptor, showing promising results that suggest potential therapeutic applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects

Halogen Type and Position :

- Bromine at position 7 in the target compound vs. position 5 in 5-bromobenzo[b]furan-2-carboxylic acid alters steric and electronic interactions. The 7-bromo substitution may enhance metabolic stability compared to 5-bromo analogs.

- Fluorine at position 5 (target compound) vs. chlorine in 7-bromo-5-chloro-1-benzofuran-3-carboxylic acid : Fluorine’s smaller size and higher electronegativity improve membrane permeability but reduce polar surface area compared to chlorine.

Carboxylic Acid Position :

Heterocyclic Core Modifications

- Benzofuran vs.

Pharmacological Relevance

- Benzofuran derivatives are known for antifungal, antitumor, and antimicrobial activities . For example, 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran exhibits structural motifs critical for binding to microbial enzymes .

Biological Activity

7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative notable for its unique chemical structure, which includes both bromine and fluorine substituents. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C9H5BrF O3, with a molecular weight of approximately 259.03 g/mol. The presence of the carboxylic acid functional group enhances its reactivity, making it a versatile scaffold for further chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | C9H5BrF O3 |

| Molecular Weight | 259.03 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

| Mechanism of Action | Interaction with enzymes/receptors |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

A study demonstrated that halogenated benzofurans, including this compound, possess good antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Benzofuran derivatives have shown promising results in inhibiting the proliferation of cancer cell lines. In particular, analogs of benzofurans have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) .

One study reported that modifications to the benzofuran scaffold could enhance antiproliferative activity significantly. For instance, structural changes led to compounds exhibiting up to 10 times greater potency than their unsubstituted counterparts .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The halogen substituents may facilitate binding to enzymes or receptors involved in critical cellular pathways, including signal transduction and gene expression modulation .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various benzofuran derivatives, including this compound. The study found that this compound exhibited potent activity against Escherichia coli and Candida albicans, with notable inhibition zones in agar diffusion assays.

Study 2: Anticancer Potential

In another study focused on anticancer properties, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell viability, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Q & A

What synthetic strategies are recommended for preparing 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid, and what intermediates are critical?

Methodological Answer:

Synthesis typically involves multi-step functionalization of the benzofuran core. Key intermediates include halogenated precursors like 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid (C₁₀H₇FO₃, MW 194.16) and brominated analogs such as 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid (C₁₀H₇BrO₄, MW 271.06) . A plausible route involves:

Bromination : Electrophilic substitution at the 7-position using N-bromosuccinimide (NBS) under controlled conditions.

Decarboxylation : Acidic or thermal decarboxylation of pre-functionalized intermediates.

Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the final product.

Critical parameters include temperature control during bromination to avoid over-halogenation and protecting group strategies for the carboxylic acid moiety .

How can X-ray crystallography using SHELX programs be optimized for structural determination of this compound?

Advanced Methodological Considerations:

- Data Collection : Use high-resolution (≤1.0 Å) synchrotron or Mo-Kα radiation to resolve heavy atoms (Br) and light atoms (F, O). SHELXL refinement requires accurate displacement parameters for Br due to its high electron density .

- Twinning Analysis : If twinning is suspected (common in halogenated aromatics), employ SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands .

- Hydrogen Bonding : Utilize SHELXPRO to model hydrogen bonds involving the carboxylic acid group, which influences packing and stability .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Analytical Workflow:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and coupling patterns influenced by Br and F substituents.

- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; deshielding effects from Br (C7) and F (C5).

- ¹⁹F NMR : Single peak near δ -110 ppm (ortho to Br) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 271.96 (C₉H₃BrFO₃).

- IR Spectroscopy : Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and C-F (1200–1150 cm⁻¹) .

How do steric and electronic effects of Br and F substituents influence cross-coupling reactivity of the benzofuran core?

Advanced Mechanistic Analysis:

- Electronic Effects :

- Fluorine : Strong electron-withdrawing effect via inductive withdrawal, deactivating the ring toward electrophilic substitution but activating toward nucleophilic aromatic substitution.

- Bromine : Moderately deactivating (σp = +0.23) but provides a leaving group for Suzuki-Miyaura couplings .

- Steric Effects : The 7-Bromo and 5-Fluoro substituents create steric hindrance at adjacent positions, favoring regioselective coupling at the 2-carboxylic acid site. Example: Pd-catalyzed coupling with arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, C₆H₅BBrFO₂) requires bulky ligands (e.g., SPhos) to mitigate steric clashes .

What are the key stability considerations for handling and storing this compound?

Basic Safety and Storage Protocol:

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the carboxylic acid group .

- Handling : Use nitrile gloves and fume hoods to minimize dermal/ocular exposure. Avoid prolonged air exposure to prevent oxidation (evidenced by discoloration in analogs like 5-Bromo-2-thiophenecarboxylic acid) .

How can computational methods predict the acid dissociation constant (pKa) of this compound, and how do they compare with experimental data?

Advanced Computational Approach:

- Quantum Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model deprotonation energies. Solvent effects (e.g., COSMO-RS) improve accuracy for aqueous pKa .

- QSAR Models : Correlate Hammett σ constants (σmeta for F = +0.34, σpara for Br = +0.23) with experimental pKa values of analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid, pKa ~2.8) .

- Experimental Validation : Potentiometric titration in 50% ethanol/water (I = 0.1 M KCl) at 25°C. Expected pKa ≈ 2.5–3.0 due to electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.